Sodium tert-butoxide

Catalog No.
S742782
CAS No.
865-48-5
M.F
C4H9NaO
M. Wt
96.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tert-butoxide

CAS Number

865-48-5

Product Name

Sodium tert-butoxide

IUPAC Name

sodium;2-methylpropan-2-olate

Molecular Formula

C4H9NaO

Molecular Weight

96.1 g/mol

InChI

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1

InChI Key

MFRIHAYPQRLWNB-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].[Na+]

Canonical SMILES

CC(C)(C)[O-].[Na+]

As a Strong Base and Deprotonation Agent

  • Organic synthesis: NaOtBu acts as a strong base, readily deprotonating (removing a hydrogen atom) various organic molecules. This ability makes it valuable in numerous reactions like:
    • Condensation reactions: Formation of carbon-carbon bonds by combining two molecules, often with the elimination of water.
    • Rearrangements: Rearranging the atoms within a molecule to create a new structure.
    • Ring-opening reactions: Breaking open a closed-ring structure in a molecule.

As a Non-nucleophilic Base

  • Unlike many strong bases, NaOtBu exhibits minimal nucleophilicity, meaning it has a low tendency to bond with the positively charged carbon atom in organic molecules. This characteristic makes it crucial in reactions where unwanted side reactions due to nucleophilic attack need to be minimized.

As a Catalyst

  • NaOtBu can function as a catalyst in various reactions, including:
    • Polymerization reactions: Forming long chains of molecules (polymers) from smaller units (monomers).
    • Isomerization reactions: Converting one isomer (a molecule with the same atoms but different arrangements) to another.

Beyond Organic Chemistry

  • The applications of NaOtBu extend beyond organic chemistry. Research explores its potential in:
    • Activation of earth-abundant metal catalysts for various chemical transformations.
    • Development of efficient methods for synthesizing valuable molecules like pharmaceuticals and agrochemicals.

Sodium tert-butoxide is a chemical compound with the formula C4H9NaO\text{C}_4\text{H}_9\text{NaO}. It is classified as a strong, non-nucleophilic base, making it particularly useful in various organic synthesis applications. The compound is flammable and moisture-sensitive, requiring careful handling and storage under inert conditions to prevent degradation or unwanted reactions with moisture or air . Sodium tert-butoxide is typically produced through the reaction of tert-butanol with sodium hydride, resulting in a highly pure product that can be utilized in numerous chemical transformations .

Sodium tert-butoxide is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:

  • Highly Flammable: It can ignite readily and should be kept away from heat, sparks, and open flames [].
  • Corrosive: It can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling [].
  • Moisture Sensitive: Reacts violently with water and releases flammable hydrogen gas. Store under an inert atmosphere and handle in a dry environment [].
  • Toxic: May be harmful if inhaled or ingested. Work in a well-ventilated fume hood and avoid breathing dust or fumes [].
, particularly as a base. Its key applications include:

  • Buchwald–Hartwig Amination: This reaction involves coupling aryl halides with amines to form aryl amines, where sodium tert-butoxide serves as the preferred base due to its non-nucleophilic nature .
  • Dehydrohalogenation: It facilitates the elimination of hydrogen halides from alkyl halides to form alkenes, often favoring the formation of less substituted alkenes in E2 elimination reactions .
  • Salt Metathesis Reactions: Sodium tert-butoxide can be used to prepare metal alkoxides and other complexes through metathesis reactions .

The synthesis of sodium tert-butoxide typically involves the following steps:

  • Starting Materials: The primary reactants are sodium hydride and tert-butanol.
  • Reaction Conditions: Sodium hydride is added to anhydrous tert-butanol under controlled temperature conditions (usually around 85°C) to promote the reaction.
  • Distillation: Following the reaction, excess tert-butanol is removed through distillation, yielding sodium tert-butoxide with a purity of up to 98% .

This method ensures high yields and purity, making it suitable for various industrial applications.

Sodium tert-butoxide has diverse applications across multiple fields:

  • Organic Synthesis: It serves as a strong base in various reactions including condensation, rearrangement, and polymerization processes .
  • Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients due to its ability to facilitate complex organic transformations.
  • Agrochemicals and Colorants: Acts as an intermediate in the production of various chemical products used in agriculture and dyes.
  • Biodiesel Production: Functions as a catalyst in transesterification reactions for biodiesel synthesis .

Research on interaction studies involving sodium tert-butoxide primarily focuses on its reactivity with other compounds rather than biological interactions. Its role as a base allows it to interact effectively with electrophiles during nucleophilic substitutions and other organic transformations. Studies have demonstrated that sodium tert-butoxide can enhance reaction yields when used in conjunction with palladium catalysts in cross-coupling reactions .

Sodium tert-butoxide shares similarities with several other alkoxide bases. Here are some comparable compounds:

CompoundFormulaUnique Features
Potassium tert-butoxideC4H9KO\text{C}_4\text{H}_9\text{K}OStronger base than sodium tert-butoxide; more reactive.
Lithium tert-butoxideC4H9LiO\text{C}_4\text{H}_9\text{Li}OHighly soluble; often used in lithium-based reactions.
Sodium tert-amyloxideC5H11NaO\text{C}_5\text{H}_{11}\text{NaO}More soluble than sodium tert-butoxide; used in similar applications.

Sodium tert-butoxide is unique due to its balance between reactivity and stability, making it preferable for specific organic reactions where non-nucleophilic behavior is advantageous . Its choice over potassium or lithium analogs often stems from cost-effectiveness and ease of handling.

The development of sodium tert-butoxide represents a significant milestone in the evolution of synthetic organic chemistry, with its origins tracing back to the mid-20th century advances in alkoxide chemistry. The compound was first systematically studied and characterized as part of broader research into tertiary alkoxides during the 1960s in St. Petersburg, Russia. This period marked a crucial turning point in understanding how sterically hindered alkoxide bases could provide unique reactivity profiles compared to their linear counterparts.

The synthetic methodology for producing sodium tert-butoxide underwent considerable refinement throughout the latter half of the 20th century. Early preparation methods involved the direct reaction of metallic sodium with tert-butyl alcohol, a process that required careful control of reaction conditions to achieve satisfactory yields. The development of alternative synthetic routes, including the use of sodium hydride as a starting material, provided researchers with more reliable and scalable preparation methods. These methodological advances were instrumental in making sodium tert-butoxide more accessible to the broader synthetic chemistry community.

Industrial-scale production techniques emerged in the 1980s and 1990s, with several key innovations improving both the efficiency and safety of the manufacturing process. Modern preparation methods utilize methylbenzene or heptanes as reaction media, incorporating sodium amide and tertiary butanol under controlled heating conditions to achieve yields exceeding 99%. The development of three-stage condensation processes, including two-stage chilled brine condensation and first-stage water-cooling, has further optimized industrial production with overall reaction yields reaching 76.3%.

Chemical Identity and Nomenclature

Sodium tert-butoxide exists as a white to light tan crystalline powder with the molecular formula C₄H₉NaO and a molecular weight of 96.10 daltons. The compound is systematically named sodium 2-methylpropan-2-olate according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural derivation from the tertiary alcohol 2-methylpropan-2-ol. Alternative naming conventions include sodium tert-butylate and sodium tertiary butoxide, all referring to the same chemical entity.

The structural characteristics of sodium tert-butoxide are fundamental to understanding its unique reactivity profile. The compound adopts complex cluster structures in the solid state, forming both hexameric and nonameric arrangements that significantly influence its physical and chemical properties. These clustering phenomena result from the ionic interactions between the sodium cations and the sterically hindered tert-butoxide anions, creating three-dimensional networks that affect solubility and reactivity patterns.

Table 1: Physical Properties of Sodium tert-butoxide

PropertyValueReference
Molecular FormulaC₄H₉NaO
Molecular Weight96.10 g/mol
Melting Point180°C
Boiling Point180°C at 1 mmHg
Density1.104 g/cm³
Bulk Density400 kg/m³
AppearanceWhite to light tan crystalline powder
Solubility in tert-butanol0.208M at 30.2°C, 0.382M at 60°C
Solubility in tetrahydrofuran32g/100g

The compound demonstrates remarkable stability under normal temperature and pressure conditions, though it exhibits significant moisture sensitivity and requires storage under inert gas protection. The pKa value of its conjugate acid, tert-butanol, is approximately 17 in water, positioning sodium tert-butoxide among the strongest organic bases available to synthetic chemists.

Significance in Synthetic Organic Chemistry

Sodium tert-butoxide has established itself as an indispensable reagent in modern synthetic organic chemistry, with applications spanning numerous reaction classes and methodologies. The compound's primary significance lies in its dual characteristics as a strong base and non-nucleophilic entity, enabling selective deprotonation reactions without competing nucleophilic side reactions. This unique combination of properties has made it particularly valuable in complex synthetic sequences where substrate preservation and reaction selectivity are paramount.

One of the most significant recent developments in sodium tert-butoxide chemistry has been its application in earth-abundant metal catalyst activation. Groundbreaking research has demonstrated that sodium tert-butoxide can serve as a general activator for first-row transition metal precatalysts, enabling hydrosilylation, hydroboration, hydrovinylation, hydrogenation, and cycloaddition reactions using air- and moisture-stable reagents. This breakthrough represents a paradigm shift in sustainable catalysis, as it eliminates the need for air-sensitive organometallic reagents that have traditionally limited the industrial adoption of earth-abundant metal catalysis.

The compound plays a crucial role in palladium-catalyzed cross-coupling reactions, particularly in Buchwald-Hartwig amination processes where it serves as the preferred base over related alkoxide compounds. Research has shown that sodium tert-butoxide provides superior performance compared to potassium tert-butoxide and lithium tert-butoxide in these transformations, likely due to optimal solvation and aggregation effects that influence the catalytic cycle dynamics.

Table 2: Major Applications of Sodium tert-butoxide in Organic Synthesis

Reaction ClassSpecific ApplicationKey AdvantageReference
Metal Catalyst ActivationEarth-abundant metal precatalyst activationAir/moisture stability
Cross-couplingBuchwald-Hartwig aminationSuperior base performance
DeprotonationTerminal acetylene activationNon-nucleophilic character
EliminationDehydrohalogenation reactionsStrong basicity
Complex FormationTransition metal alkoxide synthesisSalt metathesis capability
CondensationOrganic synthesis intermediatesMild reaction conditions

The synthetic utility of sodium tert-butoxide extends to specialized applications in pharmaceutical and agrochemical synthesis. The compound serves as a safe and effective alternative to sodium hydride in coupling reactions involving sensitive substrates, particularly in the formation of phosphonate linkages required for antiviral drug synthesis. Its application in facilitating aryl halide coupling reactions with benzene derivatives in the presence of phenanthroline derivatives has opened new pathways for complex aromatic system construction.

Position Among Non-nucleophilic Strong Bases

Sodium tert-butoxide occupies a unique position within the hierarchy of non-nucleophilic strong bases, distinguished by its optimal balance of basicity, selectivity, and practical handling characteristics. The landscape of non-nucleophilic bases encompasses a diverse array of chemical structures, each offering distinct advantages for specific synthetic applications. Understanding the relative positioning of sodium tert-butoxide within this chemical space is essential for making informed choices in synthetic design and optimization.

The strength of sodium tert-butoxide as a base derives from the conjugate acid-base relationship with tert-butanol, which exhibits a pKa value of approximately 17 in aqueous solution. This places sodium tert-butoxide in the intermediate range of strong bases, considerably more basic than hydroxide or carbonate bases, yet less basic than some specialized superbases such as the diazabicyclic compounds. The compound's basicity is comparable to other alkali metal tert-butoxides, with subtle differences arising from cation effects and solvation phenomena.

Comparative analysis with other prominent non-nucleophilic bases reveals the distinctive advantages of sodium tert-butoxide in synthetic applications. Lithium diisopropylamide, while possessing greater basicity with a pKa value of 36 in tetrahydrofuran, requires more stringent handling conditions and exhibits greater nucleophilicity in certain contexts. The diazabicyclic bases, including 1,8-diazabicyclo[5.4.0]undec-7-ene with pKa values ranging from 11.3 to 13.4 depending on measurement conditions, offer excellent solubility in organic solvents but lack the ionic character that makes sodium tert-butoxide particularly effective in metal catalyst activation.

Table 3: Comparative Properties of Non-nucleophilic Strong Bases

BasepKa (Conjugate Acid)Solvent SystemKey AdvantagesLimitationsReference
Sodium tert-butoxide~17 (H₂O)Various organic solventsMetal activation, air stabilityMoisture sensitive
Lithium diisopropylamide36 (tetrahydrofuran)TetrahydrofuranVery strong baseAir/moisture sensitive
Potassium tert-butoxide~17 (H₂O)Various organic solventsSimilar to sodium analogMore reactive
1,8-Diazabicyclo[5.4.0]undec-7-ene11.3-13.4 (H₂O)Broad solvent rangeExcellent solubilityLower basicity
Proton Sponge~12 (MeCN)Organic solventsSterically hinderedSpecialized applications

The mechanistic basis for the non-nucleophilic character of sodium tert-butoxide lies in the steric bulk of the tert-butoxide anion, which creates significant hindrance around the oxygen center. This steric protection prevents the base from participating in nucleophilic substitution reactions while maintaining its ability to abstract protons from accessible acidic sites. The effect is particularly pronounced in comparison to linear alkoxides, which retain significant nucleophilic character and can interfere with desired reaction pathways.

Recent developments in catalyst activation chemistry have highlighted the unique advantages of sodium tert-butoxide compared to other strong bases in metal complex formation and activation. The compound's ability to activate iron, cobalt, nickel, and manganese precatalysts while maintaining air and moisture stability represents a significant advancement over traditional organometallic activators. This capability positions sodium tert-butoxide as a bridge between traditional strong base chemistry and emerging sustainable catalysis methodologies.

Molecular Formula and Configuration ((CH₃)₃CONa)

Sodium tert-butoxide exhibits the molecular formula C₄H₉NaO, which can be expressed structurally as (CH₃)₃CONa [1] [2] [3]. The compound possesses a molecular weight of 96.105 grams per mole [4] [5] [6]. The structural configuration consists of a sodium cation ionically bonded to a tert-butoxide anion, where the oxygen atom is bonded to a quaternary carbon center bearing three methyl groups [1] [7]. This tertiary alkoxide structure is characterized by the presence of the bulky tert-butyl group, which significantly influences the compound's reactivity and steric properties [8] [9].

The molecular geometry around the oxygen center demonstrates sp³ hybridization, with the sodium-oxygen bond exhibiting significant ionic character [1] [10]. The International Union of Pure and Applied Chemistry name for this compound is sodium 2-methylpropan-2-olate, reflecting the systematic nomenclature for the tert-butyl alcohol derivative [4] [6]. The compound is registered under Chemical Abstracts Service number 865-48-5 and carries the MDL number MFCD00040575 [3] [5] [11].

Electronic Properties and Charge Distribution

The electronic structure of sodium tert-butoxide is characterized by substantial charge separation between the sodium cation and the tert-butoxide anion [12] [10]. The electropositive sodium center carries a formal charge of +1, while the oxygen atom in the tert-butoxide moiety bears a formal charge of -1 [1] [9]. This ionic character is modulated by the electron-donating properties of the three methyl groups attached to the central carbon atom [8] [9].

The electron density distribution is significantly influenced by the steric bulk of the tert-butyl group, which creates substantial electron density around the oxygen center while simultaneously providing steric hindrance [12] [10]. The oxidation potential of the tert-butoxide anion has been measured at +0.10 volts versus saturated calomel electrode in dimethylformamide, indicating moderate reducing capability under specific conditions [12]. The electronic properties are further modified by the aggregation states observed in the solid phase, where the sodium-oxygen bonding exhibits characteristics intermediate between purely ionic and covalent interactions [13] [14].

Solid-state Structural Characteristics

Hexameric Cluster Formation

Sodium tert-butoxide demonstrates a strong tendency to form hexameric clusters in the solid state, representing one of its most distinctive structural features [1] [15] [13]. These hexameric aggregates consist of six sodium tert-butoxide units assembled through bridging interactions between sodium centers and oxygen atoms [16] [13] [17]. The hexameric form is predominant among lighter alkali metal tert-butoxides, with sodium and lithium derivatives showing particular preference for this aggregation pattern [13] [17].

The hexameric clusters adopt complex three-dimensional arrangements where each sodium center coordinates to multiple oxygen atoms from neighboring tert-butoxide units [16] [18]. Single-crystal X-ray diffraction studies have confirmed that one polymorphic form of sodium tert-butoxide crystallizes exclusively as hexamers in the space group P2₁2₁2₁, with twenty formula units per unit cell and five hexamers per asymmetric unit [16] [18]. The hexameric structure provides enhanced thermodynamic stability compared to monomeric forms, which are not observed in the solid state [13] [17].

Nonameric Aggregation States

In addition to hexameric clustering, sodium tert-butoxide exhibits the formation of nonameric aggregation states under specific crystallographic conditions [1] [15] [16]. The nonameric clusters consist of nine sodium tert-butoxide units arranged in a more complex geometric pattern than the hexameric form [16] [7]. These nonameric aggregates are observed in the second polymorphic form of sodium tert-butoxide, which crystallizes in the rhombohedral space group R [16] [18].

The crystal structure containing nonameric aggregates presents a one-to-one mixture of hexameric and nonameric clusters within the same unit cell, resulting in ninety formula units per unit cell [16] [18]. This mixed aggregation pattern represents a unique structural feature among alkali metal tert-butoxides, where both hexameric and nonameric forms coexist in thermodynamic equilibrium [13] [17]. The formation of nonameric clusters appears to be influenced by crystallization conditions and demonstrates the structural flexibility inherent in sodium tert-butoxide systems [16] [19].

Crystallographic Analysis

Comprehensive crystallographic analysis reveals that sodium tert-butoxide exists in two distinct polymorphic forms, both characterized by single-crystal X-ray diffraction studies [16] [18] [20]. The first polymorph crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters that accommodate exclusively hexameric clusters [16] [18]. This form exhibits Z equals twenty, indicating twenty formula units per unit cell, with five complete hexamers distributed within the asymmetric unit [16] [18].

The second polymorphic form adopts the rhombohedral space group R and demonstrates significantly larger unit cell dimensions to accommodate the mixed hexamer-nonamer structure [16] [18]. This polymorph contains Z equals six, but incorporates ninety formula units per unit cell due to the complex aggregation pattern [16] [18]. The crystallographic data indicate that both polymorphic forms exhibit considerable structural complexity, with large unit cells required to accommodate the clustered arrangements [16] [18].

PropertyPolymorph 1Polymorph 2
Space GroupP2₁2₁2₁R (rhombohedral)
Z Value206
Formula Units per Cell2090
Cluster CompositionHexamers onlyHexamers + Nonamers
Asymmetric Unit Content5 hexamersMixed aggregates

Temperature-dependent studies indicate that both polymorphic forms maintain structural integrity across a range of temperatures, with thermal analysis showing decomposition onset at approximately 180°C [3] [21] [22]. The crystallographic analysis also reveals significant disorder in the tert-butyl groups, which exhibit rotational freedom around the carbon-oxygen bonds [18] [20] [19].

Basicity and Non-nucleophilicity Profile

Sodium tert-butoxide functions as a strong, non-nucleophilic base with a conjugate acid pKa value of approximately 17 in aqueous solution [1] [8] [9]. The high basicity derives from the electron-donating effect of the three methyl groups attached to the central carbon atom, which increases electron density on the oxygen center [23] [24] [25]. The non-nucleophilic character results from the substantial steric hindrance provided by the bulky tert-butyl group, which prevents the oxygen center from approaching electrophilic carbon centers in substitution reactions [1] [8] [9].

The basicity profile of sodium tert-butoxide places it among the strongest alkoxide bases, comparable to other tertiary alkoxides but significantly more basic than primary or secondary alkoxide derivatives [10] [9]. The compound demonstrates selective reactivity as a Brønsted base while avoiding nucleophilic substitution pathways that would be accessible to less sterically hindered alkoxides [1] [24] [25]. This unique combination of high basicity and low nucleophilicity makes sodium tert-butoxide particularly valuable in synthetic applications requiring selective deprotonation without competing substitution reactions [23] [24] [25].

PropertyValueReference Conditions
Conjugate Acid pKa~17Aqueous solution
Base StrengthStrongCompared to hydroxides
NucleophilicityNon-nucleophilicSterically hindered
SelectivityHighDeprotonation vs. substitution

Physical Description

OtherSolid, Liquid

GHS Hazard Statements

Aggregated GHS information provided by 628 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (22.61%): Flammable solid [Danger Flammable solids];
H251 (25%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (70.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-48-5

Wikipedia

Sodium tert-butoxide

General Manufacturing Information

Textiles, apparel, and leather manufacturing
2-Propanol, 2-methyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Docherty et al. Activation and discovery of earth-abundant metal catalysts using sodium tert-butoxide. Nature Chemistry, doi: 10.1038/nchem.2697, published online 9 January 2017

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